molecular formula C14H19N3O4 B5687049 4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide

4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide

Cat. No. B5687049
M. Wt: 293.32 g/mol
InChI Key: SYAXEJKLYALVLS-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as AN-9, and it belongs to the class of nitrobenzamides.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide involves the inhibition of PKC activity. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. AN-9 binds to the regulatory domain of PKC and inhibits its activity, thereby modulating the downstream signaling pathways.
Biochemical and Physiological Effects:
4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. AN-9 has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, this compound has been shown to modulate the expression of various genes involved in cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit PKC activity, which makes it a useful tool compound for investigating the role of PKC in various cellular processes. However, one of the limitations is its potential toxicity, which needs to be carefully monitored during experiments.

Future Directions

There are several future directions for the scientific research on 4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide. One direction is to explore its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to investigate the structure-activity relationship of AN-9 and its analogs to develop more potent and selective PKC inhibitors. Additionally, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in scientific research.
Conclusion:
In conclusion, 4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide is a chemical compound that has shown potential applications in scientific research. Its ability to inhibit PKC activity makes it a useful tool compound for investigating the role of PKC in various cellular processes. However, its potential toxicity needs to be carefully monitored during experiments. Future research on this compound should focus on exploring its potential applications in other fields and developing more potent and selective PKC inhibitors.

Synthesis Methods

The synthesis of 4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide involves the reaction of 4-methyl-3-nitrobenzoic acid with 2-(4-morpholinyl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. After the reaction, the product is obtained by filtration and purification through column chromatography.

Scientific Research Applications

4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide has shown potential applications in scientific research. It has been used as a tool compound to investigate the role of protein kinase C (PKC) in various cellular processes. AN-9 has been shown to inhibit the activity of PKC and thereby modulate the downstream signaling pathways. This compound has also been used as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

4-methyl-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-11-2-3-12(10-13(11)17(19)20)14(18)15-4-5-16-6-8-21-9-7-16/h2-3,10H,4-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAXEJKLYALVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201098
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-methyl-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide

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